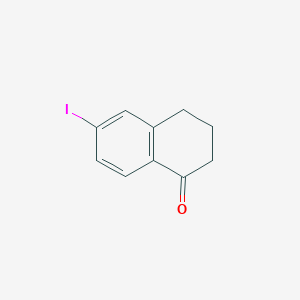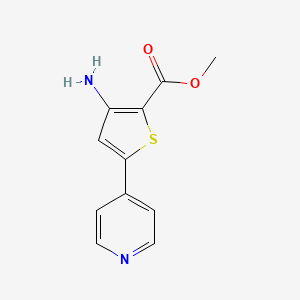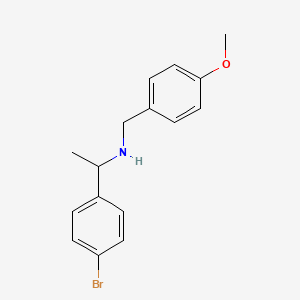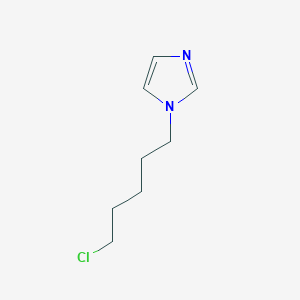
6-iodo-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-iodo-3,4-dihydronaphthalen-1(2H)-one consists of a naphthalene ring system with an iodine substituent at position 6. The compound’s 2D and 3D structures can be visualized using appropriate software tools .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo oxidative hydroxylation catalyzed by P450 enzymes .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- One-Pot Synthesis : A novel and efficient one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, including 6-iodo-3,4-dihydronaphthalen-1(2H)-one derivatives, is reported. This method is characterized by its simplicity, mild conditions, and good yields (65–87%) (Liu et al., 2012).
- Aminocarbonylation Process : A high-yielding synthesis method for 1-carboxamido-3,4-dihydronaphthalenes via palladium-catalyzed aminocarbonylation has been developed, demonstrating the compound's utility in organic synthesis (Farkas et al., 2013).
Biological and Pharmaceutical Research
- Antitumor Activities : 3,4-Dihydronaphthalen-1(2H)-one derivatives exhibit significant antitumor activities against various human neoplastic cell lines, suggesting their potential in cancer research (Wang et al., 2017).
- Bcl-2 Protein Inhibition : Some derivatives of 3,4-dihydronaphthalen-1(2H)-one have shown inhibitory activities against the Bcl-2 protein, indicating their relevance in cancer therapy research (Wang et al., 2017).
Novel Compounds and Materials
- Spiro-Butyrolactone Derivatives : Research has led to the isolation of novel compounds like 3,4-dihydronaphthalen-1(2H)-one with spiro-butyrolactone, demonstrating the chemical diversity and potential for new material synthesis (Sang et al., 2017).
Advanced Catalytic Processes
- Palladium-Catalyzed Cyclocarbonylation : The compound has been used in palladium-catalyzed cyclocarbonylation-decarboxylation processes, highlighting its role in facilitating complex organic reactions (Zheng & Alper, 2009).
NMR Spectroscopy Studies
- NMR Analysis : 1H and 13C NMR studies have been conducted on substituted dihydronaphthalenes to understand their chemical structure and properties better (Alam et al., 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
6-iodo-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMAMZXVZVEYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670465 | |
| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
340825-13-0 | |
| Record name | 6-Iodo-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1451876.png)


amine](/img/structure/B1451881.png)

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)



![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)



